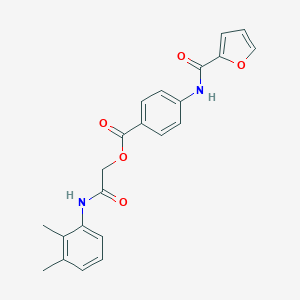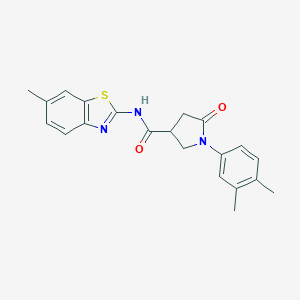
1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone class. It is chemically similar to amphetamine and is known to produce euphoric and stimulating effects in users. MEPHEDRONE is a relatively new drug, and its synthesis method, mechanism of action, and physiological effects are still being studied. In
作用機序
1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate binds to the transporters that are responsible for reuptake of these neurotransmitters, leading to an increase in their levels in the synapse. This results in a feeling of euphoria and increased energy levels in users.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate are similar to those of other stimulant drugs such as cocaine and amphetamine. 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate increases heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, leading to increased energy levels. Chronic use of 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate can lead to tolerance, dependence, and withdrawal symptoms.
実験室実験の利点と制限
1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of stimulant drugs on the brain. However, there are also several limitations to using 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments. One of the main limitations is that it is a relatively new drug, and its long-term effects are not well understood. Additionally, 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of research is the potential therapeutic applications of the drug. Studies have shown that 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate may have potential as a treatment for depression, anxiety, and PTSD. Further research is needed to determine the safety and efficacy of 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate as a therapeutic agent.
Another area of research is the long-term effects of 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate use. Chronic use of 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been associated with several adverse effects, including addiction, psychosis, and cardiovascular problems. Further research is needed to determine the long-term effects of 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate use and to develop strategies for mitigating these effects.
Conclusion
1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a synthetic stimulant drug that has been the subject of numerous scientific studies. Its synthesis method, mechanism of action, and physiological effects are still being studied. 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate has potential as a therapeutic agent and as a research tool for studying the effects of stimulant drugs on the brain. However, there are also several limitations to using 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments, and further research is needed to determine its long-term effects and potential therapeutic applications.
合成法
1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with ammonium acetate and a reducing agent such as sodium borohydride. The resulting product is then reacted with benzaldehyde to form 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate. The synthesis method of 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as a cognitive enhancer and for its ability to improve memory and learning.
特性
製品名 |
1-(4-Methylphenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC名 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-16(11-9-14)20(24)15(2)26-21(25)17-12-19(23)22(13-17)18-6-4-3-5-7-18/h3-11,15,17H,12-13H2,1-2H3 |
InChIキー |
OQRIVRQUPNHQIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)